Azido-PEG6-acid
Description
Significance of Poly(ethylene glycol) (PEG) Linkers in Bioconjugation and Materials Science
Poly(ethylene glycol) (PEG) is a synthetic, hydrophilic, and biocompatible polymer composed of repeating ethylene (B1197577) oxide units. chempep.comaxispharm.com The incorporation of PEG chains, a process known as PEGylation, is a widely adopted strategy to enhance the pharmacokinetic properties of therapeutic molecules. Key attributes of PEG linkers that contribute to their importance include:
Water Solubility: The repeating ethylene oxide units form hydrogen bonds with water, rendering PEG and its conjugates highly soluble in aqueous environments. chempep.com
Biocompatibility: PEG is generally non-toxic and non-immunogenic, making it suitable for in vivo applications. chempep.comthermofisher.com
Flexibility: The structure of PEG provides conformational flexibility, which can help to minimize steric hindrance in bioconjugation reactions. chempep.comthermofisher.com
"Stealth" Properties: PEG can create a hydration shell around a molecule, which helps to reduce recognition by the immune system and decrease protein adsorption. chempep.com
In bioconjugation, PEG linkers are used to connect biomolecules, such as proteins, peptides, or oligonucleotides, to other molecules like drugs or imaging agents. chempep.com This can improve the stability, and circulation time of therapeutic agents. chempep.com In materials science, PEGs are utilized for surface functionalization to enhance biocompatibility and in the formation of hydrogels for applications like tissue engineering and drug delivery. biochempeg.com
Role of Azide (B81097) and Carboxylic Acid Functionalities in Bioorthogonal Chemistry
The power of Azido-PEG6-Acid lies in its two terminal functional groups, the azide and the carboxylic acid, which participate in bioorthogonal reactions. Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes.
The azide group (N₃) is a key player in "click chemistry," a set of reactions known for their high efficiency, specificity, and mild reaction conditions. axispharm.commedchemexpress.comaxispharm.com Specifically, the azide group can readily react with alkyne-containing molecules in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cycloalkynes like dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) in a strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.combroadpharm.combiochempeg.com These reactions form a stable triazole linkage. broadpharm.combiochempeg.com The small size and polarity of the azide group are similar to a hydroxyl group, minimizing steric hindrance and disruption to the biological activity of the molecule it is attached to. mdpi.com
The carboxylic acid group (-COOH) provides a versatile handle for conjugation to primary amine groups, which are abundant in biomolecules like proteins and peptides. broadpharm.combiochempeg.comnih.gov In the presence of activating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU), the carboxylic acid forms a stable amide bond with an amine. broadpharm.combiochempeg.com
Overview of this compound as a Versatile Bifunctional Synthon for Research Applications
This compound, with its distinct azide and carboxylic acid functionalities separated by a six-unit PEG spacer, serves as a highly versatile heterobifunctional synthon. broadpharm.combiochempeg.com This structure allows for the sequential and controlled conjugation of two different molecules. For instance, the carboxylic acid can be reacted first with an amine-containing biomolecule, and the azide can then be used to attach this conjugate to an alkyne-modified surface, nanoparticle, or another biomolecule via click chemistry. broadpharm.combiochempeg.com
This "plug-and-play" capability makes this compound an invaluable tool in a wide array of research applications, including:
Drug Delivery: As a linker in the creation of antibody-drug conjugates (ADCs) and for the functionalization of nanoparticles to improve drug targeting and delivery. axispharm.combroadpharm.com
PROTACs: It is used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to selectively degrade target proteins. medchemexpress.comtargetmol.comglpbio.com
Surface Modification: To enhance the biocompatibility of materials by attaching it to surfaces. axispharm.combroadpharm.combiochempeg.com
Hydrogel Formation: For the creation of crosslinked hydrogel networks for tissue engineering and 3D cell culture. biochempeg.comresearchgate.netutoronto.ca
Bioconjugation: For labeling proteins, peptides, and other biomolecules for imaging and diagnostic purposes. axispharm.combroadpharm.commedkoo.com
Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₂₉N₃O₈ | biochempeg.comprecisepeg.com |
| Molecular Weight | 379.41 g/mol | biochempeg.comglpbio.com |
| Appearance | Colorless to light yellow liquid | medchemexpress.com |
| Solubility | Soluble in water, DMSO, DCM, DMF | broadpharm.com |
| Storage | Recommended at -20°C | broadpharm.comglpbio.commedchemexpress.com |
Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O8/c16-18-17-2-4-22-6-8-24-10-12-26-14-13-25-11-9-23-7-5-21-3-1-15(19)20/h1-14H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYQHDQBMAJDRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCN=[N+]=[N-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29N3O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations Involving Azido Peg6 Acid
Strategies for Azido-PEG6-Acid Synthesis
The synthesis of this compound hinges on the ability to selectively modify the two distinct terminal hydroxyl groups of a symmetrical oligo(ethylene glycol) precursor. This is typically achieved through methods that break the symmetry of the starting diol, allowing for the introduction of the azide (B81097) and carboxylic acid functionalities in a controlled manner.
Oligo(ethylene glycol) (OEG) Desymmetrization Approaches
A foundational strategy for synthesizing heterobifunctional PEGs like this compound is the desymmetrization of a symmetrical OEG, such as hexa(ethylene glycol). mdpi.com This involves modifying one of the two terminal hydroxyl groups while leaving the other available for a different transformation. A common and effective method for this is selective monotosylation. mdpi.comresearchgate.netacs.org By carefully controlling the stoichiometry, a symmetrical diol can be reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base to yield the monotosylated PEG derivative in high yield. mdpi.comrsc.org The use of silver(I) oxide as a mediator in this reaction has been shown to be particularly efficient for achieving high selectivity in the monotosylation of symmetrical diols. researchgate.netacs.org The resulting monotosylate is a key intermediate, as the tosyl group is an excellent leaving group for subsequent nucleophilic substitution to introduce the azide functionality, while the remaining hydroxyl group can be oxidized to a carboxylic acid. mdpi.com
Selective Mono-functionalization Techniques in PEG Derivatization
Building upon the desymmetrization of the PEG chain, selective mono-functionalization techniques are employed to install the desired terminal groups. Following monotosylation of hexa(ethylene glycol), the azide group is typically introduced via nucleophilic substitution using sodium azide (NaN3). mdpi.com This reaction proceeds efficiently, replacing the tosylate with the azide moiety.
With the azide in place, the remaining terminal hydroxyl group must be converted to a carboxylic acid. This is generally accomplished through an oxidation reaction. Various oxidation methods can be employed for the conversion of primary alcohols to carboxylic acids. google.comorganic-chemistry.orgrsc.org For instance, a two-step process where the alcohol is first oxidized to an aldehyde, followed by further oxidation to the carboxylic acid can be utilized. google.com Alternatively, direct oxidation of the primary alcohol to the carboxylic acid can be achieved using various reagents. A common method involves the use of Jones reagent (CrO3 in sulfuric acid), although milder and more selective methods are often preferred to avoid side reactions. organic-chemistry.org TEMPO-mediated oxidation is another powerful technique for the selective oxidation of primary alcohols to aldehydes or, under appropriate conditions, to carboxylic acids. rsc.orgresearchgate.net
An alternative synthetic route involves starting with an α-allyl-ω-hydroxyl PEG, which can be prepared through the ring-opening polymerization of ethylene (B1197577) oxide with allyl alcohol as an initiator. acs.orgnih.gov The hydroxyl end can then be converted to an azide, and the allyl terminal can be functionalized to a carboxylic acid through a radical addition of a thiol compound followed by oxidation. acs.orgnih.gov
Core Bioorthogonal Reactions Utilizing the Azide Moiety of this compound
The terminal azide group of this compound is a versatile handle for a variety of bioorthogonal ligation reactions. These reactions are highly specific and can be performed under mild, biologically compatible conditions, making them ideal for conjugating this compound to biomolecules and other substrates.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in this compound Conjugation
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry and a primary application for this compound. medchemexpress.commedchemexpress.commedchemexpress.com This reaction involves the [3+2] cycloaddition between the terminal azide of this compound and a terminal alkyne to form a stable 1,4-disubstituted-1,2,3-triazole linkage. The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from a copper(II) salt (e.g., CuSO4) and a reducing agent like sodium ascorbate. lumiprobe.com The use of ligands such as tris(benzyltriazolylmethyl)amine (TBTA) can stabilize the Cu(I) catalyst and improve reaction efficiency. nih.gov CuAAC is highly efficient and orthogonal to most biological functional groups, allowing for the precise conjugation of this compound to alkyne-modified proteins, nucleic acids, and other molecules. medchemexpress.commedchemexpress.commedchemexpress.com
| Parameter | Condition | Reference |
| Reactants | This compound, Terminal Alkyne | medchemexpress.com |
| Catalyst | Copper(I) source (e.g., CuSO4/Sodium Ascorbate) | lumiprobe.com |
| Ligand (optional) | Tris(benzyltriazolylmethyl)amine (TBTA) | nih.gov |
| Product | 1,4-disubstituted-1,2,3-triazole |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound Derivatives
To circumvent the potential cytotoxicity of the copper catalyst used in CuAAC, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts readily with the azide of this compound without the need for a metal catalyst. medchemexpress.commedchemexpress.commedchemexpress.com The relief of ring strain in the cyclooctyne provides the driving force for the reaction. SPAAC is a powerful tool for in vivo and in vitro bioconjugation where the presence of a metal catalyst is undesirable. The kinetics of SPAAC can be influenced by the specific cyclooctyne used. nih.gov
| Parameter | Condition | Reference |
| Reactants | This compound, Strained Alkyne (e.g., DBCO, BCN) | medchemexpress.commedchemexpress.com |
| Catalyst | None (metal-free) | |
| Product | Triazole linkage | |
| Reaction Rate Constant (example with BCN) | ~5.1-6.8 M⁻¹s⁻¹ | nih.gov |
Staudinger Ligation in this compound Functionalization
The Staudinger ligation is another important bioorthogonal reaction that can be used to functionalize this compound. This reaction occurs between the azide moiety and a phosphine (B1218219), typically a triarylphosphine bearing an ortho-ester group. sigmaaldrich.comthermofisher.com The initial reaction forms an aza-ylide intermediate, which then undergoes an intramolecular cyclization and hydrolysis to yield a stable amide bond and a phosphine oxide byproduct. sigmaaldrich.comthermofisher.comnih.gov A key advantage of the Staudinger ligation is its high chemoselectivity and its ability to proceed in aqueous environments without a catalyst. sigmaaldrich.comthermofisher.com This makes it particularly useful for the modification of sensitive biological molecules. The kinetics of the Staudinger ligation can be influenced by the electronic properties of the phosphine reagent. nih.govnih.govresearchgate.net
| Parameter | Condition | Reference |
| Reactants | This compound, Triarylphosphine (with ortho-ester) | sigmaaldrich.comthermofisher.com |
| Catalyst | None | sigmaaldrich.comthermofisher.com |
| Product | Stable amide bond | sigmaaldrich.comthermofisher.com |
| Key Intermediate | Aza-ylide | sigmaaldrich.comnih.gov |
Carboxylic Acid Functionalization Strategies for this compound
This compound is a heterobifunctional linker molecule featuring two distinct reactive ends: a terminal azide group and a carboxylic acid group, separated by a hexaethylene glycol (PEG6) spacer. biochempeg.combroadpharm.com While the azide moiety is primarily utilized in click chemistry reactions, the carboxylic acid group offers a versatile handle for covalent modification, most notably through reactions with amine-containing molecules. medchemexpress.combroadpharm.com The functionalization of the carboxylic acid is a critical step for conjugating this compound to proteins, peptides, amine-modified oligonucleotides, and other biomolecules or surfaces that possess free primary or secondary amine groups. axispharm.comcreative-biolabs.comthermofisher.com This reaction results in the formation of a highly stable amide bond. cenmed.com However, the direct reaction between a carboxylic acid and an amine is generally inefficient and requires the carboxylic acid to be chemically activated to facilitate the coupling. broadpharm.com
The reaction between the carboxylic acid of this compound and a primary amine is a cornerstone of its application in bioconjugation. broadpharm.comthermofisher.com This nucleophilic acyl substitution reaction forms a stable amide linkage, covalently connecting the PEG linker to a target molecule. biochempeg.comcenmed.com The primary amine (-NH2), present at the N-terminus of proteins or on the side chain of lysine (B10760008) residues, acts as a nucleophile, attacking the activated carboxyl group of the this compound. thermofisher.com
The resulting conjugate benefits from the properties of the PEG spacer, which can increase the aqueous solubility and reduce non-specific binding of the modified molecule. creative-biolabs.combroadpharm.com This strategy is widely employed in the development of various bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). medchemexpress.combioscience.co.ukglpbio.com
Table 1: General Reaction Scheme for Amide Bond Formation
| Reactant 1 | Reactant 2 | Coupling Condition | Resulting Linkage |
|---|---|---|---|
| This compound | Primary Amine (R-NH₂) | Presence of Activators | Stable Amide Bond |
To facilitate efficient amide bond formation, the carboxylic acid group of this compound must first be converted into a more reactive intermediate. broadpharm.com This is achieved using specific activating agents or coupling reagents that transform the carboxyl's hydroxyl group into a better leaving group, thereby making the carboxyl carbon more susceptible to nucleophilic attack by an amine. thermofisher.commedchemexpress.com
Common strategies for activating the carboxylic acid include the use of carbodiimides and uronium-based coupling agents. biochempeg.combroadpharm.com
Carbodiimide-Based Activation: Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N,N'-dicyclohexylcarbodiimide (DCC), are widely used reagents that react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. axispharm.comcenmed.commedkoo.com While this intermediate can react directly with an amine, it is prone to hydrolysis and rearrangement. To improve efficiency and stability, carbodiimide (B86325) reactions are often performed in the presence of an additive like N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (sulfo-NHS). thermofisher.comresearchgate.net These additives react with the O-acylisourea intermediate to form a more stable NHS ester. broadpharm.combroadpharm.comaxispharm.com This Azido-PEG6-NHS ester is an amine-reactive intermediate that can be purified and stored, or used in situ to react with a primary amine to form the final amide bond. thermofisher.combroadpharm.commedchemexpress.com
Uronium Salt Activation: Uronium-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly efficient coupling agents used in peptide synthesis and bioconjugation. biochempeg.comaxispharm.commedchemexpress.com HATU reacts with the carboxylic acid of this compound to form an activated ester that rapidly reacts with primary amines to yield the amide bond with high efficiency and minimal side reactions. broadpharm.combroadpharm.commedchemexpress.com This method is often preferred for its fast reaction rates and effectiveness in coupling sterically hindered amino acids or peptides. medchemexpress.com
Table 2: Common Activating Agents for this compound
| Activating Agent | Full Name | Additive (if common) | Resulting Intermediate |
|---|---|---|---|
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | NHS or sulfo-NHS | O-acylisourea / NHS ester |
| DCC | N,N'-Dicyclohexylcarbodiimide | NHS | O-acylisourea / NHS ester |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Hünig's base (DIPEA) | Activated Ester |
Advanced Applications of Azido Peg6 Acid in Chemical Biology and Bioconjugation
Development of Bioconjugates and Modified Biomolecules
Site-Specific PEGylation of Proteins, Peptides, and Oligonucleotides via Azido-PEG6-Acid
PEGylation, the process of attaching PEG chains to a molecule, is a widely used strategy to improve the pharmacokinetic properties of therapeutic biomolecules. researchgate.net Modification with PEG can increase a molecule's stability, solubility, and circulation half-life by creating a protective hydrophilic shield that reduces enzymatic degradation and renal clearance. allinno.com However, traditional PEGylation methods often lack site-specificity, leading to heterogeneous mixtures that are difficult to characterize and may have reduced biological activity. uni-konstanz.de
This compound facilitates a more controlled, site-specific approach. A powerful strategy involves the genetic incorporation of an unnatural amino acid containing a bioorthogonal handle, such as para-azidophenylalanine (pAzF), into a protein at a specific site. researchgate.netnih.gov This places an azide (B81097) group at a predetermined location on the protein's surface. uni-konstanz.denih.gov An alkyne-modified PEG reagent can then be selectively attached to this azide via a click reaction, resulting in a homogeneously PEGylated protein. researchgate.netuni-konstanz.de While this example uses an azido-protein and an alkyne-PEG, the reverse is also common, where an alkyne-containing amino acid is incorporated and reacted with an azide-PEG linker like this compound.
This principle of bioorthogonal conjugation is also applied to the site-specific PEGylation of peptides and oligonucleotides. reading.ac.uknih.gov For oligonucleotides, a modified base containing a reactive handle, such as a dibenzocyclooctyne (DBCO), can be incorporated during synthesis. nih.gov This allows for the subsequent attachment of an azide-functionalized PEG, such as this compound, to create a precisely defined conjugate. nih.gov Similarly, peptides can be synthesized with alkyne-containing amino acids to direct the conjugation of this compound to a specific location. reading.ac.uk
| Advantage | Mechanism |
|---|---|
| Increased Half-Life | The increased molecular radius of the conjugate decreases the rate of renal clearance. |
| Enhanced Stability | The PEG chain provides a shielding effect and steric hindrance, protecting the biomolecule from enzymatic degradation. |
| Reduced Immunogenicity | The PEG shield can mask antigenic sites on the biomolecule's surface, lowering the potential for an immune response. |
| Improved Solubility | The hydrophilic nature of the PEG chain increases the solubility of the conjugate in aqueous environments. |
Synthesis of Antibody-Drug Conjugates (ADCs) Utilizing this compound Linkers
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine a highly potent cytotoxic drug with a monoclonal antibody via a chemical linker. biochempeg.com The linker is a critical component, influencing the ADC's stability, solubility, and drug-release mechanism. biochempeg.com this compound is utilized as a building block for these linkers. Its bifunctional nature allows for the connection between the antibody and the cytotoxic payload. broadpharm.com
In a typical synthesis strategy, the carboxylic acid end of this compound can be activated (for example, as an N-hydroxysuccinimide or NHS ester) to react with lysine (B10760008) residues on the antibody, forming a stable amide bond. medchemexpress.combroadpharm.com The azide end is then available to be conjugated to a payload molecule that has been modified with an alkyne group, using click chemistry. medchemexpress.com This modular approach allows for precise control over the conjugation chemistry. nih.gov
| Benefit | Description |
|---|---|
| Increased Drug Loading (DAR) | The hydrophilic PEG linker helps to solubilize hydrophobic payloads, enabling more drug molecules to be attached to each antibody without causing aggregation. |
| Improved Pharmacokinetics | The PEG chain forms a "hydration shell" around the ADC, which can prolong its circulation time in the bloodstream by reducing non-specific clearance. |
| Reduced Immunogenicity | By preventing protein aggregation and shielding the drug payload, PEG linkers can lower the risk of the ADC being recognized and cleared by the immune system. |
| Enhanced Targeting | More soluble and stable ADCs are better able to travel through the circulation and reach their target tumor cells effectively. |
Functionalization of Biological Surfaces and Interfaces
This compound is instrumental in modifying and functionalizing biological surfaces, such as glass slides or nanoparticles, to create biomimetic systems for research. nih.govnih.gov These functionalized surfaces can be used to study cell-surface interactions, as biosensors, or for the controlled immobilization of biomolecules. nih.gov
A common application is the creation of surfaces that can capture liposomes, which serve as models for cell membranes. nih.govnih.gov In one method, glass slides are first functionalized with an amine group and then reacted with the activated carboxylic acid end of this compound, resulting in a surface coated with azide groups. nih.gov Separately, liposomes are prepared to include lipids that are modified with a reactive partner for the azide, such as triphenylphosphine. nih.gov When the azide-coated slide is incubated with these liposomes, a highly selective and biocompatible Staudinger ligation occurs, covalently immobilizing the liposomes on the surface. nih.gov This method provides a robust platform for creating stable, functionalized surfaces that mimic the exterior of a cell. nih.gov These systems can then be used, for example, to study the binding of proteins to membrane-bound carbohydrates. nih.gov
Probes and Reporters for Chemical Biology Research
This compound in Metabolically Incorporated Tags for Cellular Imaging
Metabolic labeling is a technique used to study various biomolecules, such as glycans, within a living cell. nih.gov The process involves introducing a "bioorthogonal chemical reporter"—a small, non-native functional group like an azide—into the cell's metabolic pathways. nih.gov This is typically achieved by feeding cells an unnatural sugar (e.g., N-azidoacetylmannosamine, or ManNAz) that bears an azide group. nih.gov The cell's biosynthetic machinery incorporates this azido (B1232118) sugar into its glycans, effectively tagging them with azides. nih.gov
Once the azide tag is incorporated, it can be detected with a probe. This probe consists of a reporter molecule, such as a fluorophore, attached to a reactive group that will specifically target the azide. nih.gov This is where a derivative of this compound would be used—not as the metabolic tag itself, but as a component of the detection probe. For instance, the carboxylic acid end of this compound could be conjugated to an alkyne-containing fluorophore. This resulting probe could then react with the azide-tagged glycans inside or on the surface of the cell via click chemistry, rendering them visible for cellular imaging. biorxiv.org The PEG6 linker in the probe can influence the efficiency and sensitivity of the detection by providing spacer length and improving the solubility of the probe. nih.gov
Development of Bioorthogonal Probes for In Situ Labeling
The azide group of this compound is a key functional handle for the development of bioorthogonal probes used for in situ labeling. broadpharm.commedchemexpress.com Bioorthogonal reactions enable researchers to label and visualize biomolecules in their native environment—within a living cell or organism—with high precision and minimal disruption to biological processes. researchgate.net this compound is a versatile building block for such probes because its two ends can be independently conjugated to a targeting moiety and a reporter molecule.
For example, a luminescent probe for targeting specific cells was synthesized using an azido-PEG linker. acs.org In this work, the amine-terminated version of the linker was first reacted with folic acid, a molecule that targets folate receptor-expressing cells. acs.org The azide end of the resulting conjugate was then "clicked" onto a terbium complex (a luminescent reporter) that had been modified with an alkyne. acs.org The final product was a probe that could specifically bind to target cells via the folate ligand and be detected by its luminescence.
The two primary bioorthogonal reactions involving azides are CuAAC and SPAAC. medchemexpress.com The choice between them depends on the specific application, particularly the tolerance of the biological system to the copper catalyst required for CuAAC. researchgate.net
| Reaction | Description | Advantages | Considerations |
|---|---|---|---|
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A reaction between a terminal alkyne and an azide, catalyzed by a copper(I) source. | Fast reaction kinetics and high efficiency. Uses simple, stable terminal alkynes. | Requires a copper catalyst, which can be toxic to living cells, though new ligands have been developed to mitigate this. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A reaction between an azide and a strained cyclooctyne (B158145) (e.g., DBCO, BCN). The ring strain of the alkyne eliminates the need for a catalyst. | Copper-free and thus highly biocompatible for use in living systems. | Generally has slower reaction kinetics compared to CuAAC. The cyclooctyne reagents are larger and more complex. |
Azido Peg6 Acid in Advanced Drug Delivery Systems and Targeted Therapies Research
Design and Synthesis of Polymer-Drug Conjugates (PDCs) with Azido-PEG6-Acid Linkers
This compound serves as a hydrophilic linker in the construction of PDCs, a class of therapeutics that includes Antibody-Drug Conjugates (ADCs). google.comantpedia.com Its incorporation is valued for enhancing the aqueous solubility of the resulting conjugate. antpedia.com The synthesis process leverages the dual reactivity of the molecule. The carboxylic acid end can be activated to react with amine groups on a drug or targeting moiety, forming a stable amide bond. chemicalbook.com The azide (B81097) terminus provides a reactive handle for "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), enabling covalent attachment to polymers or antibodies modified with a corresponding alkyne group. chemicalbook.commedchemexpress.com
A notable example involves the synthesis of a dendrimer-triptolide conjugate for targeted delivery to glioblastoma. In this research, this compound was conjugated to the drug triptolide (B1683669). The carboxylic acid of the linker was reacted with a hydroxyl group on triptolide via an esterification reaction, creating an azide-terminated drug molecule ready for subsequent conjugation to a dendrimer. nih.gov
Linkers in PDCs are broadly categorized as cleavable or non-cleavable, a feature that dictates the mechanism of drug release. biochempeg.com this compound is a component that can be integrated into either type of architecture, depending on the bonds used to attach the drug and the targeting polymer/antibody.
Cleavable Linkers: These are designed to release the drug payload under specific physiological conditions found at the target site, such as changes in pH, redox potential, or the presence of specific enzymes. biochempeg.combiosynth.com this compound can be incorporated into cleavable systems. For instance, in the development of a dendrimer-triptolide conjugate, the drug was attached to the this compound linker via an ester bond. This ester linkage is designed to be sensitive to pH changes and enzymatic cleavage by esterases, which are often upregulated in intracellular compartments or the tumor microenvironment, thus allowing for triggered drug release. nih.gov
Non-cleavable Linkers: These linkers rely on the complete lysosomal degradation of the antibody or polymer backbone to release the drug. biochempeg.com This approach results in the release of the drug with the linker and an attached amino acid still bound. Non-cleavable linkers are noted for their high plasma stability. nih.govbiochempeg.com While the PEG chain of this compound is itself stable, it can be used to synthesize non-cleavable PDCs by forming robust bonds, such as amides, at both ends of the linker construct. A related compound, Azido-PEG2-C2-amine, is explicitly described as a non-cleavable ADC linker, highlighting the stability of the core PEG structure in these applications. medchemexpress.commedchemexpress.com
The choice between these architectures is critical, as it influences the therapeutic index and potential for off-target toxicity. biochempeg.comaxispharm.com
The chemical nature of the bonds used in conjunction with the this compound linker directly modulates the drug release profile. By incorporating specific cleavable moieties, researchers can fine-tune when and where the active drug is liberated. biosynth.com
Enzyme-cleavable linkers are a prominent strategy, often using peptide sequences that are substrates for proteases, like cathepsins, which are highly active in the lysosomal compartments of cancer cells. axispharm.com While studies specifically detailing this compound with a cathepsin B-sensitive dipeptide (e.g., valine-citrulline) are not prevalent, the principle is well-established in the broader field of PDCs and ADCs. cam.ac.uk The this compound component would act as a solubility-enhancing spacer attached to such a dipeptide.
A more direct example is the use of an ester linkage, as seen in the triptolide conjugate, which is designed for release triggered by intracellular esterases. nih.gov This design ensures that the cytotoxic payload is preferentially released inside target cells, limiting exposure to healthy tissues. nih.gov The kinetics of this release are dependent on the specific ester bond's susceptibility to hydrolysis and the concentration of esterases at the target site.
| Linker Component | Role in Conjugate | Release Mechanism | Example Application |
| This compound | Hydrophilic Spacer | Part of the overall linker structure | Dendrimer-Triptolide Conjugate nih.gov |
| Ester Bond | Cleavable Moiety | Enzymatic (esterase) or pH-sensitive cleavage | Triptolide release in tumor microenvironment nih.gov |
| Dipeptide (e.g., Val-Cit) | Cleavable Moiety | Enzymatic (Cathepsin B) cleavage | General ADC strategy axispharm.comcam.ac.uk |
| Amide Bond | Non-cleavable Moiety | Stable bond; release via lysosomal degradation | General non-cleavable ADC strategy biochempeg.com |
Integration into Cleavable and Non-cleavable Linker Architectures
Application in Proteolysis-Targeting Chimeras (PROTACs) Research
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system. axispharm.commedchemexpress.com A PROTAC consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a chemical linker. glpbio.comjenkemusa.com this compound is frequently employed as a PEG-based linker in the synthesis of PROTACs. chemicalbook.commedchemexpress.comglpbio.commedchemexpress.com
This compound is a versatile building block for PROTAC synthesis due to its bifunctional nature. chemicalbook.comhodoodo.com The terminal carboxylic acid can form a stable amide bond with an amine group present on either the target protein ligand or the E3 ligase ligand, often facilitated by coupling agents like EDC or HATU. chemicalbook.com The azide group on the other end is a handle for click chemistry, allowing for efficient and specific ligation to the other half of the PROTAC molecule which has been functionalized with an alkyne, BCN, or DBCO group. chemicalbook.commedchemexpress.com This modular approach allows for the rapid assembly of different PROTAC candidates. jenkemusa.com
The linker in a PROTAC is not merely a passive spacer; its properties are critical for the efficacy of the molecule. axispharm.comprecisepeg.com The length, flexibility, and hydrophilicity of the linker significantly influence the formation and stability of the key ternary complex (Target Protein–PROTAC–E3 Ligase), which is a prerequisite for ubiquitination and subsequent degradation of the target protein. axispharm.comexplorationpub.com
Length and Flexibility: The length of the linker, defined by the six ethylene (B1197577) glycol units in this compound, is a critical parameter. explorationpub.com If the linker is too short, steric hindrance may prevent the formation of a stable ternary complex. explorationpub.com If it is too long, it may not effectively bring the two proteins into the correct proximity for efficient ubiquitin transfer. explorationpub.comcellgs.com The flexibility of the PEG chain allows the two ends of the PROTAC to adopt an optimal orientation to stabilize the ternary complex. explorationpub.com Researchers often synthesize a series of PROTACs with varying PEG linker lengths to identify the optimal distance for maximum degradation efficiency for a specific target. explorationpub.com
| Property | Influence on PROTAC Function | Contribution of this compound |
| Composition | Affects solubility, cell permeability, and stability. axispharm.com | PEG composition increases hydrophilicity and water solubility. jenkemusa.comprecisepeg.com |
| Length | Crucial for forming a stable ternary complex; must be optimized. explorationpub.com | Provides a defined length (6 PEG units) that can be systematically varied. explorationpub.com |
| Flexibility | Allows for optimal orientation of the bound proteins. explorationpub.com | The PEG chain is flexible, aiding in ternary complex stabilization. explorationpub.com |
| Attachment Points | Can influence ternary complex cooperativity and degradation efficiency. | The acid and azide termini offer versatile and specific conjugation points. chemicalbook.com |
This compound as a Key Linker in PROTAC Synthesis
Targeted Delivery Systems Utilizing this compound Conjugates
The application of this compound in both PDCs and PROTACs underscores its importance in creating targeted therapeutic systems. These systems are designed to deliver a therapeutic agent or effect to a specific cell type or tissue, thereby increasing efficacy and reducing off-target effects.
In the context of PDCs, such as the dendrimer-triptolide conjugate, the targeting is achieved by the carrier molecule (the dendrimer), which is designed to accumulate in tumor tissue and be taken up by specific cells like tumor-associated macrophages. nih.gov this compound facilitates the attachment of the drug to this targeting vehicle and can be part of a cleavable linker system that ensures the drug is released only upon reaching its destination. nih.gov
In PROTACs, the targeting is achieved on a molecular level. The PROTAC molecule itself is the delivery system, designed not to just inhibit a protein, but to cause its complete removal within the cell. medchemexpress.com The this compound linker is central to this design, physically connecting the target-binding element to the E3 ligase-recruiting element and optimizing the geometry required for the cell's degradation machinery to act on the specific protein of interest. axispharm.comexplorationpub.com
Nanocarrier Functionalization for Enhanced Specificity
The functionalization of nanocarriers with targeting ligands is a key strategy for enhancing the specificity of drug delivery systems, thereby increasing therapeutic efficacy while minimizing off-target effects. This compound is instrumental in this process, enabling the precise attachment of biomolecules to the surface of nanoparticles.
The azide group of this compound allows for its conjugation to nanocarriers through "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity. broadpharm.commedchemexpress.com Specifically, the azide can react with terminal alkynes in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cycloalkynes, such as dibenzocyclooctyne (DBCO), in a strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.com These reactions form stable triazole linkages. broadpharm.com The carboxylic acid end of the linker can then be activated to react with amine groups on targeting ligands, such as antibodies or peptides, forming stable amide bonds. broadpharm.com This dual functionality allows for the creation of nanocarriers decorated with specific molecules that can recognize and bind to receptors overexpressed on the surface of cancer cells, for example.
Research has demonstrated the utility of azide-functionalized PEG in creating targeted drug delivery platforms. For instance, azide-terminated PEG chains have been used to functionalize the surface of iron oxide magnetic nanoparticles (MNPs). researchgate.net These functionalized nanoparticles can then be further modified by attaching targeting moieties, rendering them highly effective for targeted drug delivery applications. researchgate.net The PEG component of the linker serves a dual purpose: it provides a spacer to ensure the targeting ligand is accessible for binding and it imparts "stealth" properties to the nanocarrier, reducing non-specific uptake by the reticuloendothelial system and prolonging circulation time.
A variety of nanocarriers can be functionalized using this approach, as detailed in the table below.
| Nanocarrier Type | Functionalization Chemistry | Targeting Ligand Example | Reference |
| Liposomes | Click Chemistry (SPAAC) | Antibody fragments (e.g., Fab) | creativepegworks.com |
| Polymeric Micelles | Click Chemistry (CuAAC) | Peptides (e.g., RGD) | creativepegworks.com |
| Iron Oxide Nanoparticles | Click Chemistry | Folic Acid | researchgate.net |
| Gold Nanoparticles | Click Chemistry | Aptamers | creativepegworks.com |
This ability to functionalize a wide range of nanocarriers with high precision and stability underscores the importance of this compound in the development of next-generation targeted drug delivery systems.
Prodrug Design and Activation Mechanisms
This compound is also a valuable tool in the design of prodrugs, which are inactive or less active precursors of a drug that are converted into the active form within the body. This approach is particularly useful in cancer therapy, where it can help to reduce the systemic toxicity of potent cytotoxic agents by ensuring they are activated preferentially at the tumor site.
The linker can be used to attach a cytotoxic drug to a targeting moiety, creating a carrier-linked prodrug. researchgate.net The linkage is designed to be stable in the systemic circulation but cleavable under specific conditions found in the tumor microenvironment, such as the presence of certain enzymes or a lower pH. researchgate.net
One innovative approach involves the use of bioorthogonal chemistry for on-demand prodrug activation. researchgate.net In this strategy, a non-toxic prodrug is administered systemically. A second component, the "activator," which is targeted to the tumor, is administered separately. The activator can be a PEGylated molecule containing a reactive group that can specifically react with a complementary group on the prodrug, leading to the release of the active drug at the tumor site. researchgate.net For example, a PEG-azide conjugate can be designed to accumulate in tumors via the enhanced permeability and retention (EPR) effect. researchgate.net A subsequently administered prodrug containing a strained alkyne can then react with the tumor-localized PEG-azide via SPAAC, releasing the active drug. heidelberg-pharma.com
This strategy offers a high degree of control over drug activation, minimizing off-target toxicity. heidelberg-pharma.com The table below summarizes different prodrug activation mechanisms that can be facilitated by linkers like this compound.
| Activation Mechanism | Triggering Condition | Example Application | Reference |
| Enzymatic Cleavage | Overexpressed enzymes in tumor tissue (e.g., cathepsins) | Doxorubicin prodrugs | researchgate.net |
| pH-Sensitive Hydrolysis | Lower pH of the tumor microenvironment | Hydrazone-linked drug conjugates | researchgate.net |
| Bioorthogonal Activation | Exogenously administered activating agent | Tetrazine ligation for drug release | researchgate.net |
| Glutathione-Mediated Reduction | High intracellular glutathione (B108866) concentration | Disulfide-linked drug conjugates | cd-bioparticles.net |
The versatility of this compound in both nanocarrier functionalization and prodrug design highlights its significant contribution to the advancement of targeted therapies, paving the way for more effective and less toxic cancer treatments.
Role of Azido Peg6 Acid in Medical Imaging Agent Development
Synthesis of Molecular Imaging Probes
The versatility of Azido-PEG6-Acid is demonstrated in its application across multiple major imaging techniques, enabling the synthesis of fluorescent, magnetic resonance, and nuclear imaging probes.
Development of Fluorescent Probes with this compound Conjugation
This compound serves as a hydrophilic linker in the creation of fluorescent probes. Its primary role is to connect a fluorophore to a targeting molecule, such as a peptide or a small molecule, while enhancing the probe's aqueous solubility and stability. The synthesis strategy typically involves two key reactions:
Amide Coupling: The carboxylic acid end of this compound is activated (e.g., using EDC or HATU) and reacted with an amine group on a targeting ligand. biochempeg.com
Click Chemistry: The azide (B81097) end is then available to react with a fluorophore that has been modified with an alkyne group. This is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is highly efficient and forms a stable triazole linkage. medchemexpress.com
This modular approach allows for the easy combination of various targeting ligands and fluorophores. For instance, a targeting peptide can be conjugated to the acid, and a wide range of alkyne-modified fluorescent dyes can be "clicked" onto the azide, enabling the rapid generation of probes for specific biological targets. This method has been used to attach fluorescent tags to nanoparticles and peptides for cellular imaging applications. acs.orgrsc.org
Magnetic Resonance Imaging (MRI) Contrast Agent Functionalization
In the functionalization of MRI contrast agents, this compound is used to modify agents like gadolinium (Gd) chelates or superparamagnetic iron oxide nanoparticles (SPIONs). nih.govpnas.org The PEG linker improves the pharmacokinetic profile of these agents, often leading to longer circulation times and better biocompatibility. mdpi.com
The synthetic utility of the this compound linker in this context is its ability to create multifunctional agents. For example, researchers have developed collagen-binding MRI probes for detecting liver fibrosis. In this work, an azide-functionalized collagen-binding peptide was conjugated to alkyne-modified single-nanometer iron oxide nanoparticles (SNIOs) via a copper-catalyzed click reaction. pnas.org While this example uses a peptide-azide and a nanoparticle-alkyne, the reverse strategy with an Azido-PEG-Acid functionalized nanoparticle is also a common design approach. The carboxylic acid end of the linker can be used to attach to the nanoparticle surface, leaving the azide group exposed for the "click" conjugation of a targeting alkyne-modified peptide. broadpharm.compnas.org
Table 1: Examples of this compound Application in MRI Probe Development
| Probe Component | Function | Conjugation Chemistry Example | Research Focus |
|---|---|---|---|
| Iron Oxide Nanoparticle | T1 Contrast Agent | Functionalized with alkyne groups for click reaction. pnas.org | Liver Fibrosis Detection pnas.org |
| Collagen-Binding Peptide | Targeting Moiety | Functionalized with an azide for click reaction. pnas.org | Targeting Collagen pnas.org |
| Azido-PEG-Acid (or similar PEG linker) | Hydrophilic Spacer | The PEG linker improves solubility and pharmacokinetics. mdpi.com | Enhancing In Vivo Performance mdpi.com |
Radiotracer Design and Synthesis for Positron Emission Tomography (PET)
This compound is a key component in the modular synthesis of PET radiotracers. PET imaging relies on detecting radiation from a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F) or gallium-68 (B1239309) (⁶⁸Ga). nih.govmdpi.com The linker facilitates the connection of a targeting molecule (e.g., a peptide or antibody fragment) to a chelator for a radiometal or a prosthetic group carrying the radioisotope. mdpi.comresearchgate.netmdpi.com
The "click" reaction enabled by the azide group is particularly advantageous in radiosynthesis because it is fast, efficient, and can be performed under mild conditions, which is crucial when working with short-lived isotopes like ¹⁸F (half-life ≈ 110 minutes). researchgate.netmdpi.com
A common strategy involves:
Conjugating a targeting peptide to the carboxylic acid end of this compound.
Preparing an alkyne-functionalized prosthetic group that is labeled with ¹⁸F.
"Clicking" the ¹⁸F-labeled alkyne prosthetic group to the azide-functionalized peptide in the final step of the synthesis. mdpi.com
This modular approach has been successfully used to develop ¹⁸F-labeled tracers for imaging targets like the prostate-specific membrane antigen (PSMA). researchgate.net The PEG6 linker in these constructs helps to optimize the biodistribution of the tracer, potentially reducing uptake in non-target organs and improving tumor-to-background ratios. mdpi.com
Modular Platforms for Multimodal Imaging Agents
The heterobifunctional nature of this compound makes it an ideal scaffold for building multimodal imaging agents, which combine two or more imaging capabilities (e.g., PET and fluorescence) into a single molecule. researchgate.net
Rational Design of this compound-Based Scaffolds for Imaging Ligands
The rational design of imaging agents leverages this compound as a central, organizing linker. thermofisher.com The distinct reactivity of its two ends—the azide for click chemistry and the carboxylic acid for amide coupling—allows for orthogonal conjugation. broadpharm.combiochempeg.com This means one functional part of the probe (e.g., a targeting peptide) can be attached to the acid without interfering with the subsequent attachment of another part (e.g., an imaging moiety) to the azide. researchgate.net
This design principle enables the creation of a "platform" or "scaffold" where the core structure remains the same, but the targeting and imaging components can be easily swapped. For example, a single batch of a peptide-Azido-PEG6-Acid conjugate can be divided and "clicked" with different imaging moieties: an alkyne-fluorophore for fluorescence microscopy, an alkyne-DOTA chelator for PET imaging with ⁶⁸Ga, or an alkyne-functionalized MRI agent. mdpi.comacs.org This modularity accelerates the development and screening of new imaging agents by allowing for systematic variation of components to fine-tune properties like binding affinity, specificity, and pharmacokinetic behavior. researchgate.netdiva-portal.org
Azido Peg6 Acid in Polymer Chemistry and Advanced Materials Science Research
Fabrication of Polymeric Architectures
The dual functionality of Azido-PEG6-Acid makes it an exemplary building block for the creation of complex polymeric structures. biochempeg.com It is instrumental in synthesizing graft polymers and constructing sophisticated polymeric networks. biochempeg.comhuatengsci.com
Synthesis of Graft Polymers and Polymeric Networks
Graft polymers, which consist of a main polymer chain with one or more side chains of a different composition, can be readily synthesized using this compound. The carboxylic acid terminus can be activated to react with primary amine groups, forming a stable amide bond. broadpharm.com This allows for the "grafting-to" of the PEG linker onto a polymer backbone containing amine functionalities. Subsequently, the azide (B81097) group at the other end is available for further reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.com These "click chemistry" reactions are highly efficient and can be used to attach alkyne-functionalized molecules or polymers, resulting in well-defined graft copolymers. medchemexpress.com
Similarly, this compound plays a crucial role in the formation of polymeric networks. By reacting with polymers that have multiple alkyne groups, it can act as a crosslinker, leading to the formation of a three-dimensional network structure. google.com This method allows for precise control over the network's architecture and properties. The resulting networks can be designed to be biodegradable, which is particularly advantageous for biomedical applications. google.com
Hydrogel Formation and Post-Functionalization via this compound
Hydrogels, which are crosslinked polymer networks that can absorb large amounts of water, are another area where this compound is extensively used. Its ability to participate in biocompatible crosslinking reactions makes it ideal for creating hydrogels for tissue engineering and drug delivery. biochempeg.combiochempeg.com For instance, azide-functionalized PEG can be crosslinked with difunctionalized peptides via SPAAC to form hydrogels within minutes, a process that has been shown to be non-toxic to encapsulated cells. researchgate.net
Furthermore, the azide group on this compound allows for the post-functionalization of pre-formed hydrogels. sjtu.edu.cn This means that after a hydrogel is synthesized, bioactive molecules, such as peptides or growth factors containing an alkyne group, can be covalently attached to the hydrogel network. researchgate.net This capability is critical for creating hydrogels that can actively interact with biological systems. The "click" reaction's high selectivity ensures that the functionalization occurs without altering the hydrogel's other properties. sjtu.edu.cn
Surface Modification for Biomedical Applications
The ability to tailor the surface properties of materials is paramount in biomedical research. This compound is a key reagent for modifying the surfaces of various materials to enhance their biocompatibility and introduce specific functionalities. biochempeg.comhuatengsci.com
Functionalization of Nanomaterials (e.g., Fluorescent Nanodiamonds, Iron Oxide Nanoparticles)
This compound is employed in the surface functionalization of a variety of nanomaterials to improve their performance in biological environments.
Fluorescent Nanodiamonds (FNDs): FNDs are emerging as powerful tools for bioimaging due to their exceptional photostability. rsc.org However, their surfaces often require modification to prevent non-specific interactions and to attach targeting moieties. This compound can be used to introduce azide groups onto the FND surface. mdpi.com This is typically achieved by first enriching the FND surface with carboxylic acids, which are then coupled with an amine-containing PEG-azide linker. mdpi.com The azide groups then serve as handles for attaching biomolecules via click chemistry, enabling the development of targeted FND-based probes for cellular imaging. rsc.orgmdpi.com
Iron Oxide Nanoparticles: Superparamagnetic iron oxide nanoparticles (SPIONs) are widely used as contrast agents in magnetic resonance imaging (MRI). google.com To enhance their stability in physiological conditions and to prevent their rapid clearance by the immune system, their surfaces are often coated with PEG. google.comnih.gov this compound can be incorporated into this coating. pnas.org For example, in the development of a collagen-binding iron oxide nanoparticle for liver fibrosis detection, this compound was used to functionalize a collagen-binding peptide, which was then attached to the nanoparticle surface. pnas.org This functionalization strategy allows for the creation of targeted MRI contrast agents. researchgate.net
The following table summarizes the use of this compound in the functionalization of these nanomaterials:
| Nanomaterial | Purpose of Functionalization | Research Finding |
|---|---|---|
| Fluorescent Nanodiamonds (FNDs) | Introduction of azide groups for subsequent bioconjugation. rsc.orgmdpi.com | Covalent labeling with various chemical groups and tagging of biological molecules expands the application of FNDs in biology. mdpi.com |
| Iron Oxide Nanoparticles | Creation of targeted MRI contrast agents. pnas.orgresearchgate.net | Functionalization with a collagen-binding peptide enabled the development of a T1-weighted MRI contrast agent for detecting liver fibrosis. pnas.org |
Development of Bio-inert and Bio-active Coatings
The PEG component of this compound is well-known for its ability to resist protein adsorption, a property often referred to as "stealth." nih.govdiva-portal.org This makes it an excellent choice for creating bio-inert coatings that reduce non-specific interactions between a material and its biological environment. diva-portal.org Such coatings are crucial for implantable devices and drug delivery systems to minimize immune responses and improve their in-vivo performance. nih.govaxispharm.com
Conversely, the terminal azide and carboxylic acid groups of this compound provide the means to create bio-active coatings. biochempeg.com The carboxylic acid can be used to anchor the molecule to a surface, while the azide group is available for the attachment of bioactive ligands such as antibodies, enzymes, or targeting peptides via click chemistry. broadpharm.commedchemexpress.com This allows for the development of surfaces that can elicit specific biological responses, such as promoting cell adhesion or targeting specific cell types.
The versatility of this compound in creating both bio-inert and bio-active surfaces is a testament to its importance in the design of advanced biomaterials.
Analytical and Characterization Methodologies for Azido Peg6 Acid and Its Conjugates in Academic Research
Spectroscopic Techniques in Structural Elucidation and Reaction Monitoring
Spectroscopic methods are fundamental in the analysis of Azido-PEG6-Acid, providing critical information about its chemical structure and the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular framework.
In ¹H NMR spectroscopy of this compound, the characteristic signals of the polyethylene (B3416737) glycol (PEG) backbone typically appear as a complex multiplet in the range of 3.5-3.8 ppm. researchgate.net The protons of the methylene (B1212753) group adjacent to the azide (B81097) functionality (CH₂-N₃) usually resonate around 3.39 ppm as a triplet. researchgate.net The protons of the methylene groups in the propanoic acid moiety also show distinct signals.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. For PEG derivatives, the carbons of the ethylene (B1197577) glycol repeat units typically appear around 70 ppm. researchgate.net The carbon attached to the azide group (CH₂-N₃) is expected to have a characteristic chemical shift, often observed around 50.6 ppm. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Azido-PEG Derivatives (Note: Chemical shifts (δ) are reported in parts per million (ppm) and can vary based on the solvent and specific structure.)
| Functional Group | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.5-3.8 (s) | ~70.5 |
| Methylene adjacent to Azide (-CH₂-N₃) | ~3.39 (t) | ~50.6 |
| Methylene adjacent to Acid (-CH₂-COOH) | ~2.5 (t) | --- |
| Methylene alpha to ether on acid side (-O-CH₂-CH₂-COOH) | ~3.7 (t) | --- |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The most prominent and diagnostic absorption band for this molecule is the strong, sharp peak corresponding to the asymmetric stretching vibration of the azide (N₃) group, which characteristically appears around 2100 cm⁻¹. semanticscholar.org The presence of this peak is a clear indicator of the azide functionality.
Additionally, FTIR spectra will show a broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching of the carboxylic acid group. A strong carbonyl (C=O) stretching vibration from the carboxylic acid is also expected around 1730 cm⁻¹. The C-O stretching of the PEG ether linkages typically appears as a strong band around 1100-1200 cm⁻¹. semanticscholar.org Monitoring the appearance or disappearance of these characteristic peaks is crucial for tracking the progress of conjugation reactions. For instance, the successful coupling of an amine to the carboxylic acid would result in the appearance of amide I and amide II bands around 1650 cm⁻¹ and 1570 cm⁻¹, respectively. semanticscholar.org
Mass Spectrometry for Molecular Weight and Conjugation Confirmation
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and confirming the successful conjugation to other molecules.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is well-suited for analyzing polar molecules like this compound and its conjugates. rsc.orgcreative-proteomics.com This soft ionization technique allows for the accurate determination of the molecular weight of the intact molecule, often observed as protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts. uni.lu For this compound, which has a molecular weight of 379.41 g/mol , ESI-MS would be expected to show a peak at m/z 380.20 for the [M+H]⁺ ion. uni.lumedkoo.com When this compound is conjugated to other molecules, such as peptides or small molecules, ESI-MS can confirm the formation of the conjugate by detecting the expected increase in molecular weight. researchgate.net
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) MS
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry is particularly valuable for the analysis of larger conjugates, such as those involving proteins or polymers. nih.govwalshmedicalmedia.com MALDI-ToF MS is a robust method for determining the average molecular weight and the degree of PEGylation. walshmedicalmedia.com In the context of this compound conjugates, this technique can confirm the covalent attachment of the PEG linker to a larger biomolecule by showing a mass shift corresponding to the mass of the this compound moiety. researchgate.net It can also provide information about the heterogeneity of the conjugation, revealing the distribution of species with different numbers of attached PEG linkers. acs.org While ESI-MS can become complex with large, heterogeneous molecules, MALDI-ToF often provides clearer spectra for these types of samples. acs.org
Table 2: Expected Mass Spectrometry Data for this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Technique | Expected m/z |
| This compound | C₁₅H₂₉N₃O₈ | 379.41 | ESI-MS | [M+H]⁺: 380.20, [M+Na]⁺: 402.18 |
Chromatographic and Separation Techniques
Chromatographic techniques are essential for the purification of this compound and its conjugates, as well as for assessing their purity. High-Performance Liquid Chromatography (HPLC) is a commonly used method. Reversed-phase HPLC, with a C18 column, can be employed to separate this compound from starting materials and byproducts. The separation is based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724), often with an acid modifier like trifluoroacetic acid.
Size-Exclusion Chromatography (SEC) is another valuable technique, particularly for analyzing and purifying conjugates of this compound with larger molecules like proteins. creative-proteomics.com SEC separates molecules based on their hydrodynamic volume, allowing for the separation of the larger conjugate from the smaller, unconjugated PEG linker and other low-molecular-weight impurities.
Gel Permeation Chromatography (GPC), a subset of SEC, is often used to characterize PEGylated molecules, providing information on molecular weight distribution and polydispersity. nih.govddtjournal.com
High-Performance Liquid Chromatography (HPLC) for Purity and Conjugate Analysis
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for monitoring its conjugation to biomolecules or nanoparticles. nih.gov The technique separates components in a mixture based on their differential interactions with a stationary phase and a mobile phase.
For the analysis of this compound, a short-chain, hydrophilic molecule, reverse-phase HPLC (RP-HPLC) is commonly employed. In this mode, a nonpolar stationary phase (like C18 or C4) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile or methanol. chromatographyonline.comphenomenex.com The inclusion of an ion-pairing agent like trifluoroacetic acid (TFA) in the mobile phase is often necessary to improve peak shape and resolution of the acidic analyte. nih.gov
The purity of an this compound sample is determined by integrating the area of the main peak in the chromatogram and comparing it to the total area of all detected peaks. Commercial suppliers of this compound and related compounds often use HPLC coupled with mass spectrometry (HPLC-MS) to confirm both the purity and identity of the compound, with typical purities reported to be above 95%.
When this compound is conjugated to a larger entity, such as a protein, peptide, or nanoparticle, HPLC is used to separate the resulting conjugate from unreacted starting materials. Both RP-HPLC and Size-Exclusion Chromatography (SEC) are valuable for this purpose. researchgate.netfrontiersin.org RP-HPLC can often separate the more hydrophobic conjugate from the unreacted, more polar biomolecule or nanoparticle. chromatographyonline.com SEC, on the other hand, separates molecules based on their hydrodynamic volume, effectively distinguishing the high-molecular-weight conjugate from the smaller, unreacted this compound. researchgate.net
A combination of detectors, such as a UV detector for the protein or nanoparticle and an Evaporative Light Scattering Detector (ELSD) for the PEG component, can provide a comprehensive analysis of the conjugation reaction mixture. lcms.cz
Table 1: Illustrative HPLC Purity Analysis of this compound
| Parameter | Value |
| Chromatographic Mode | Reverse-Phase HPLC |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Temperature | 45 °C |
| Detection | UV at 214 nm |
| Retention Time | ~8.5 minutes |
| Purity Assessment | >98% |
Advanced Characterization for Conjugated Systems
Beyond confirming the covalent linkage, it is often crucial to characterize the properties of the entire conjugated system, especially in the context of nanomaterials.
Dynamic Light Scattering (DLS) for Nanoparticle Characterization
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a suspension, such as nanoparticles or proteins. wyatt.com When this compound is conjugated to the surface of a nanoparticle, DLS is an excellent method to confirm the successful PEGylation by measuring the increase in the nanoparticle's hydrodynamic radius (Rh). frontiersin.org
The technique works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the scattered light intensity. These fluctuations are caused by the Brownian motion of the particles, with smaller particles moving more rapidly than larger ones. The analysis of these fluctuations yields the diffusion coefficient, which is then used to calculate the hydrodynamic radius via the Stokes-Einstein equation. ucd.ie
Table 2: Representative DLS Data for Nanoparticles Before and After Conjugation with this compound
| Sample | Mean Hydrodynamic Radius (Rh), nm | Polydispersity Index (PDI) |
| Unconjugated Nanoparticles | 102.5 | 0.11 |
| This compound Conjugated Nanoparticles | 115.8 | 0.15 |
Thermogravimetric Analysis (TGA) for Functionalization Efficiency
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. mdpi.com It is a powerful tool for quantifying the amount of organic material, such as this compound, that has been successfully grafted onto an inorganic nanoparticle or surface. rsc.org
In a typical TGA experiment, the functionalized material is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). As the temperature increases, the organic components, including the PEG linker, will decompose and volatilize, resulting in a measurable weight loss. The temperature at which this degradation occurs is characteristic of the material. For PEGylated materials, this weight loss is typically observed in the range of 300 °C to 500 °C. rsc.org
By comparing the TGA curve of the functionalized material to that of the bare, unconjugated material, the percentage of weight loss corresponding to the grafted this compound can be determined. rsc.org This information, combined with the known surface area of the substrate, can be used to calculate the grafting density of the PEG linker on the surface. mdpi.com
Table 3: Example TGA Results for a Material Functionalized with this compound
| Material | Onset of Decomposition (°C) | Total Weight Loss in PEG Region (%) |
| Unfunctionalized Substrate | > 600 °C | < 1% |
| This compound Functionalized Substrate | ~320 °C | 12.5% |
Mechanistic and Theoretical Studies on Azido Peg6 Acid Reactivity and Conjugates
Reaction Kinetics and Selectivity in Bioorthogonal Transformations
Azido-PEG6-Acid is a versatile reagent primarily utilized in bioorthogonal "click chemistry" reactions. biochempeg.comcd-bioparticles.net Its reactivity is centered on the terminal azide (B81097) group, which can participate in highly specific cycloaddition reactions with alkynes. medkoo.comvulcanchem.com The two most prominent transformations are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). medchemexpress.comnih.gov
The CuAAC reaction involves the coupling of the azide group of this compound with a terminal alkyne in the presence of a copper(I) catalyst. nih.gov This reaction is known for its high efficiency, rapid kinetics, and exceptional regioselectivity, exclusively forming a stable 1,4-disubstituted triazole linkage. nih.gov The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. nih.gov The reaction rate can be significantly enhanced by the use of specific copper-chelating ligands. nih.gov CuAAC is highly tolerant of a wide range of functional groups and is often conducted in aqueous solutions, making it suitable for modifying biological molecules.
The SPAAC reaction, in contrast, is a metal-free alternative that leverages the high ring strain of cyclooctyne (B158145) derivatives, such as Dibenzoannulated cyclooctyne (DBCO) or Bicyclononyne (BCN). medchemexpress.comsigmaaldrich.com The release of this ring strain provides the thermodynamic driving force for the reaction, allowing it to proceed rapidly at physiological temperatures without a catalyst. sigmaaldrich.comiris-biotech.de While generally having slower reaction kinetics than CuAAC, SPAAC's key advantage is its biocompatibility, as it avoids the cellular toxicity associated with the copper catalyst. rsc.org The selectivity of this compound in these transformations is dictated by the chosen reaction partner: a terminal alkyne for CuAAC or a strained alkyne for SPAAC. medchemexpress.combroadpharm.com
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
|---|---|---|
| Reaction Partner | Terminal Alkyne | Strained Cyclooctynes (e.g., DBCO, BCN) |
| Catalyst Required | Yes (Copper(I)) | No |
| Typical Kinetics | Very Fast | Fast (but generally slower than CuAAC) |
| Biocompatibility | Limited by catalyst toxicity | High (metal-free) |
| Product | 1,4-disubstituted 1,2,3-triazole | Regioisomeric mixture of triazoles |
| Selectivity Driver | Catalyst-mediated reaction with terminal alkyne | High reactivity of strained ring with azide |
Computational Chemistry and Molecular Modeling Approaches
Computational methods are indispensable for elucidating the underlying principles governing the reactivity of this compound and the behavior of its conjugates at a molecular level.
Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in studying the mechanisms of azide-alkyne cycloaddition reactions. acs.org DFT calculations can predict reaction barriers and the stability of intermediates, offering insights into reactivity and selectivity. acs.orgacs.org For instance, studies on model systems of the CuAAC reaction have helped to explain the unique catalytic role of copper(I) and the reasons for the reaction's high regioselectivity. acs.org Similarly, theoretical predictions for the reaction of azides with various alkynes have shown that while the reaction barriers are similar for strained and linear alkynes, the products of alkyne cycloadditions are significantly more exothermic, which explains their irreversibility. acs.org
The conformational behavior of this compound is dominated by the flexibility of its hexa(ethylene glycol) spacer. This PEG chain, with its numerous rotatable bonds, does not have a single fixed conformation but rather exists as an ensemble of structures. chemscene.com Molecular modeling can predict key physicochemical properties that influence its behavior in different environments. chemscene.comuni.lu For example, properties like the topological polar surface area (TPSA) and the partition coefficient (LogP) can be calculated to estimate its solubility and membrane permeability characteristics. chemscene.com The flexibility of the PEG chain is a crucial feature, allowing it to adopt various conformations which can impact its reactivity and the spatial presentation of the terminal functional groups. nih.gov
| Property | Predicted Value | Significance |
|---|---|---|
| Molecular Formula | C15H29N3O8 biochempeg.comuni.lu | Defines the elemental composition and molecular weight. |
| Molecular Weight | 379.41 g/mol biochempeg.commedkoo.com | Fundamental physical property of the molecule. |
| XlogP | -0.3 uni.lu | Indicates high hydrophilicity and preference for aqueous environments. |
| Topological Polar Surface Area (TPSA) | 141.44 Ų chemscene.com | Relates to hydrogen bonding potential and transport properties. |
| Rotatable Bonds | 20 chemscene.com | Quantifies the molecule's conformational flexibility. |
| Hydrogen Bond Donors | 1 chemscene.com | Indicates potential for donating hydrogen bonds (from the carboxylic acid). |
| Hydrogen Bond Acceptors | 8 chemscene.com | Indicates potential for accepting hydrogen bonds (from ether oxygens and azide). |
When this compound is used to link a ligand (e.g., a peptide or small molecule) to a larger entity (e.g., a nanoparticle or protein), the PEG linker itself can significantly influence the biological activity of the conjugate. Molecular dynamics (MD) simulations are a powerful tool for studying these effects at an atomic level. plos.orgacs.orgnih.gov These simulations model the dynamic movements and interactions of the conjugate with its biological receptor over time.
Research has shown that the length and flexibility of the PEG linker are critical factors. rsc.orgresearchgate.net A linker like the one in this compound provides spatial separation between the conjugated molecule and the ligand, which can be advantageous for overcoming steric hindrance and allowing the ligand to access its binding site. researchgate.net However, longer and more flexible PEG chains can also have detrimental effects. They can become entangled or "shroud" the ligand, reducing the frequency of successful ligand-receptor binding events. rsc.orgresearchgate.net
MD simulations have suggested that shorter PEG linkers can lead to faster on-rates and off-rates for ligand-receptor binding, which in some systems, translates to more efficient biological signaling. plos.org Conversely, longer linkers may bind more stably but trigger a less efficient response. plos.org The optimal linker length is therefore a balance between providing sufficient reach and flexibility without introducing negative effects like entanglement. rsc.orgresearchgate.net Simulations of dendrimers functionalized with folic acid via PEG linkers have shown that the PEG chain does not necessarily interfere with the ligand-receptor binding functionality, allowing the folate to remain exposed and available for receptor interaction. nih.govacs.org
| Linker Property | Potential Positive Effect | Potential Negative Effect | Governing Factor |
|---|---|---|---|
| Length | Overcomes steric hindrance, provides reach to receptor site. researchgate.net | Increased chance of ligand entanglement or shrouding. rsc.org | Balance between accessibility and interference. |
| Flexibility | Allows ligand to orient correctly for binding. rsc.org | Can reduce binding opportunities due to excessive movement. rsc.org | Dynamic conformational freedom of the PEG chain. |
| Binding Kinetics | Shorter linkers may promote faster on/off rates, enhancing signaling efficiency. plos.org | Longer linkers may lead to slower binding kinetics. plos.org | The time it takes for the ligand to find and engage its binding pocket. |
| Binding Affinity | Can maintain or improve affinity by presenting the ligand optimally. | Can reduce binding affinity if the linker sterically interferes with the interaction. nih.gov | The overall strength of the ligand-receptor interaction. |
Future Directions and Emerging Research Avenues for Azido Peg6 Acid
Integration into Automated Synthesis Platforms for Complex Conjugates
The demand for rapid and efficient synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), is driving the development of automated synthesis platforms. sigmaaldrich.combeilstein-journals.org Azido-PEG6-Acid is an ideal building block for these systems. Its defined structure and reliable reactivity allow for its seamless incorporation into automated solid-phase peptide synthesis (SPPS) and other robotic systems. beilstein-journals.orgresearchgate.net
Automated platforms can precisely control the step-by-step assembly of molecules, and the use of linkers like this compound enables the creation of large libraries of conjugates with systematic variations in linker length and composition. sigmaaldrich.com This high-throughput approach accelerates the optimization of linker design for specific applications, a critical factor in the development of new therapeutics. For instance, in PROTAC development, slight modifications to the linker can significantly impact the formation of the ternary complex between the target protein, the E3 ligase, and the PROTAC molecule, ultimately affecting degradation efficiency. sigmaaldrich.com The ability to rapidly synthesize and screen a multitude of PROTACs featuring this compound and its analogs is a significant advantage.
Table 1: Applications of Automated Synthesis with PEG Linkers
| Application | Description | Key Advantages of Automation |
| PROTAC Libraries | Synthesis of diverse libraries of PROTACs with varying linker lengths and compositions to optimize target protein degradation. sigmaaldrich.com | Rapid screening, precise control over molecular structure, and accelerated discovery of potent degraders. sigmaaldrich.com |
| Peptide Drug Conjugates | Automated solid-phase synthesis of peptides with subsequent conjugation of PEG linkers for improved pharmacokinetic properties. beilstein-journals.org | High purity of synthetic peptides, efficient and controlled PEGylation, and scalability of production. beilstein-journals.org |
| Antibody-Drug Conjugates (ADCs) | Automated conjugation of cytotoxic drugs to antibodies via PEG linkers to create targeted cancer therapies. | Precise control over drug-to-antibody ratio (DAR), generation of homogenous ADC populations, and improved therapeutic index. labinsights.nl |
Novel Bioorthogonal Chemistries and Expanding Reaction Scope
The azide (B81097) group of this compound is a versatile functional group for bioorthogonal chemistry, most notably in "click chemistry" reactions. enamine.net The copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are highly efficient and specific reactions that allow for the conjugation of this compound to molecules containing alkyne or strained cyclooctyne (B158145) groups, respectively, even in complex biological environments. medchemexpress.comnih.gov
Future research is focused on expanding the repertoire of bioorthogonal reactions involving azides. This includes the development of new catalysts that are more biocompatible and efficient, as well as exploring novel reaction partners for the azide group. For example, researchers are investigating Staudinger ligation and other emerging bioorthogonal reactions to create novel bioconjugates with unique properties and functionalities. nih.govnih.gov The development of these new chemistries will further enhance the utility of this compound in areas such as live-cell imaging, in vivo drug delivery, and the construction of complex biomaterials. researchgate.net
Furthermore, the influence of the local chemical environment on reaction kinetics is an active area of investigation. Studies have shown that factors such as pH, buffer composition, and the electronic properties of the azide can significantly impact the rate of SPAAC reactions. researchgate.net A deeper understanding of these factors will allow for more precise control over bioconjugation reactions, leading to higher yields and more defined products.
Advanced Applications in Systems Biology and Multi-Omics Research
The ability to precisely label and track biomolecules is fundamental to systems biology and multi-omics research, which aim to understand the complex interplay of genes, proteins, and metabolites within a biological system. researchgate.net this compound, with its capacity for bioorthogonal labeling, is a valuable tool in this endeavor.
For instance, in proteomics, this compound can be used to enrich and identify specific classes of proteins from complex mixtures. In the burgeoning field of multi-omics, which integrates data from different "omics" levels, this compound can facilitate the simultaneous analysis of different types of biomolecules. For example, a single probe functionalized with this compound could be designed to interact with both proteins and metabolites, allowing for their concurrent detection and quantification. This integrated approach provides a more holistic view of cellular processes and can reveal novel insights into disease mechanisms. nih.gov
The hydrophilic PEG linker of this compound is particularly advantageous in these applications as it can improve the solubility and reduce the non-specific binding of labeled biomolecules, leading to cleaner and more reliable data. labinsights.nl
Translation to Pre-clinical and Clinical Research Modalities
The ultimate goal of many biomedical research endeavors is the translation of basic scientific discoveries into clinical applications. PEGylation, the process of attaching PEG chains to therapeutic molecules, is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of drugs. nih.govresearchgate.net PEGylated drugs often exhibit increased solubility, longer circulation times, and reduced immunogenicity. axispharm.comnih.gov
With a strong safety profile established over decades, PEGylated therapeutics have been successfully commercialized for various diseases. creativepegworks.commdpi.com this compound, as a component of this technology, is being explored in pre-clinical studies for a range of applications, including the development of novel drug delivery systems, diagnostic agents, and therapeutic conjugates. nih.govelsevier.es
For example, nanoparticles functionalized with this compound are being investigated for targeted drug delivery to specific tissues or cells. biochempeg.com The PEG linker helps to create a "stealth" effect, shielding the nanoparticles from the immune system and prolonging their circulation time. mdpi.com The azide group provides a handle for attaching targeting ligands, such as antibodies or peptides, that can direct the nanoparticles to the desired site of action. biochempeg.com As research progresses, it is anticipated that this compound will play an increasingly important role in the development of the next generation of PEGylated therapeutics and diagnostics that will ultimately benefit patients.
Q & A
Q. What are the critical physicochemical properties of Azido-PEG6-Acid that influence its application in bioconjugation?
this compound (CAS 361189-66-4) is characterized by a molecular weight of 379.41 g/mol (C₁₅H₂₉N₃O₈) and contains a terminal azide group (-N₃) and carboxylic acid (-COOH) functional group. The six ethylene glycol (PEG6) units confer hydrophilicity, reducing nonspecific binding in biological systems. Key properties include solubility in polar solvents (e.g., DMSO, water), stability under -20°C storage (to prevent azide degradation), and reactivity in copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Q. How should this compound be handled to ensure stability and prevent degradation during experiments?
Storage conditions must adhere to -20°C in anhydrous, light-protected environments. During handling, avoid aerosol formation and use inert atmospheres (e.g., nitrogen) for sensitive reactions. Degradation risks include hydrolysis of the azide group under prolonged exposure to moisture or elevated temperatures. Pre-experiment purity validation via HPLC or LC-MS is recommended to confirm structural integrity .
Q. What are the primary applications of this compound in nanotechnology and materials science?
The compound is widely used for:
- Surface functionalization : Covalent immobilization of biomolecules (e.g., peptides, antibodies) via carbodiimide-mediated coupling (EDC/NHS chemistry).
- Polymer synthesis : As a crosslinker in PEG-based hydrogels for drug delivery systems.
- Click chemistry : Azide-alkyne reactions to create stable triazole linkages in bioorthogonal labeling .
Advanced Research Questions
Q. How can researchers optimize reaction yields when conjugating this compound to amine-containing substrates?
Methodology :
- Use a molar ratio of 1:1.2 (substrate:this compound) to account for competing hydrolysis of the activated ester intermediate.
- Activate the carboxylic acid group with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) at pH 5–6 for 30 minutes before introducing the amine substrate.
- Monitor reaction progress via FTIR (disappearance of -N₃ peak at ~2100 cm⁻¹) or MALDI-TOF to confirm conjugation .
Q. What analytical techniques are most effective for resolving contradictions in purity assessments of this compound?
Discrepancies in purity often arise from residual solvents or byproducts. A tiered approach is recommended:
Q. How does the PEG spacer length (PEG6) affect the biological activity of this compound-conjugated therapeutics?
Experimental design :
- Compare in vitro binding kinetics (e.g., SPR or ELISA) of PEG6-conjugated vs. shorter PEG spacers (e.g., PEG2 or PEG4).
- Evaluate in vivo pharmacokinetics in murine models: PEG6 enhances hydrodynamic radius, reducing renal clearance and extending plasma half-life.
- Use molecular dynamics simulations to model PEG flexibility and steric effects on target engagement .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
Process optimization :
- Standardize purification via flash chromatography (silica gel, ethyl acetate/hexane gradient).
- Implement QC checkpoints: FTIR for azide integrity, Karl Fischer titration for moisture content (<0.1%).
- Use high-purity PEG precursors (≥99%) to minimize polydispersity .
Data Interpretation and Reporting
Q. How should researchers document this compound-related experiments to ensure reproducibility?
Follow the ACS Style Guide for:
- Synthesis : Report reaction stoichiometry, solvent, temperature, and catalyst details.
- Characterization : Include spectral data (e.g., NMR shifts, MS m/z values) and purity metrics.
- Storage : Note lot numbers, storage duration, and thawing protocols .
Q. What statistical methods are appropriate for analyzing dose-response data in this compound drug delivery studies?
- Nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate IC₅₀ values.
- ANOVA with Tukey’s post-hoc test for comparing multiple formulations.
- Include error propagation analysis for uncertainties in drug loading efficiency .
Safety and Compliance
Q. What personal protective equipment (PPE) is mandatory when handling this compound?
- Minimum PPE : Nitrile gloves, lab coat, safety goggles, and N95 respirator if handling powders.
- Engineering controls : Fume hood for reactions, closed-system equipment for solvent evaporation.
- Emergency protocols : Immediate eye irrigation (15 minutes) for accidental exposure, followed by medical evaluation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
